molecular formula C8H6N2O B1604643 1,5-Naphthyridine N-(1)-oxide CAS No. 27305-48-2

1,5-Naphthyridine N-(1)-oxide

Cat. No.: B1604643
CAS No.: 27305-48-2
M. Wt: 146.15 g/mol
InChI Key: AYLMBHYYHDDFAT-UHFFFAOYSA-N
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Description

1,5-Naphthyridine N-(1)-oxide: is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by a bicyclic structure consisting of two fused pyridine rings The N-(1)-oxide derivative introduces an oxygen atom bonded to the nitrogen at the first position, which significantly alters its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthyridine N-(1)-oxide typically involves the oxidation of 1,5-naphthyridine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst, such as acetic acid or a transition metal complex. The reaction is usually carried out under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.

Another method involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA), which can effectively oxidize the nitrogen atom in the naphthyridine ring to form the N-oxide derivative. This reaction is typically performed at room temperature and requires careful control of the reaction time to prevent over-oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine N-(1)-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at other positions on the naphthyridine ring, leading to the formation of poly-oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the parent 1,5-naphthyridine using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracetic acid, m-chloroperbenzoic acid.

    Reduction: Zinc dust, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Poly-oxidized naphthyridine derivatives.

    Reduction: 1,5-Naphthyridine.

    Substitution: Halogenated, nitrated, and sulfonated naphthyridine derivatives.

Scientific Research Applications

1,5-Naphthyridine N-(1)-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are valuable in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

    Medicine: Explored for its anticancer properties. Studies have shown that certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of 1,5-Naphthyridine N-(1)-oxide involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects, as ROS can cause oxidative damage to cellular components.

Comparison with Similar Compounds

1,5-Naphthyridine N-(1)-oxide can be compared with other naphthyridine derivatives, such as:

    1,6-Naphthyridine N-(1)-oxide: Similar structure but with the nitrogen atoms positioned differently. This difference can lead to variations in reactivity and biological activity.

    1,7-Naphthyridine N-(1)-oxide: Another isomer with distinct chemical properties and applications.

    1,8-Naphthyridine N-(1)-oxide: Known for its unique electronic properties, making it useful in material science.

Properties

IUPAC Name

1-oxido-1,5-naphthyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-10-6-2-3-7-8(10)4-1-5-9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLMBHYYHDDFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=[N+]2[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320812
Record name 1-Oxo-1lambda~5~-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27305-48-2
Record name NSC364754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Oxo-1lambda~5~-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-CPBA (1.2 g, 6.91 mmol) was added in 3 portions (after every 3 h) to a solution of 1,5-naphthyridine (1.0 g, 7.68 mmol) in dry DCM (60 ml). After completion of the reaction, the mixture was concentrated in vacuo. The crude residue was purified by column chromatography with DCM/MeOH (98:2) as the eluent to get title compound (0.85 g, 76%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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